Benzoxazole, 2-[(1-methylethyl)thio]-
Overview
Description
Benzoxazole, 2-[(1-methylethyl)thio]- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The presence of the 2-[(1-methylethyl)thio]- substituent enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazole, 2-[(1-methylethyl)thio]- typically involves the reaction of 2-aminophenol with thiourea under high-temperature conditions to produce benzoxazole-2-thiol. This intermediate is then reacted with isopropyl bromide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of Benzoxazole, 2-[(1-methylethyl)thio]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Catalysts such as palladium on carbon can be used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
Benzoxazole, 2-[(1-methylethyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Benzoxazole, 2-[(1-methylethyl)thio]- involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the 2-[(1-methylethyl)thio]- substituent, resulting in different reactivity and biological activity.
Benzothiazole: Contains a sulfur atom in place of the oxygen in the oxazole ring, leading to distinct chemical properties.
Benzimidazole: Features a nitrogen atom in place of the oxygen in the oxazole ring, offering unique biological activities.
Uniqueness
Benzoxazole, 2-[(1-methylethyl)thio]- is unique due to the presence of the 2-[(1-methylethyl)thio]- substituent, which enhances its chemical reactivity and biological activity compared to other benzoxazole derivatives. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-propan-2-ylsulfanyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZIPRDXDSJYFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498395 | |
Record name | 2-[(Propan-2-yl)sulfanyl]-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32494-05-6 | |
Record name | 2-[(Propan-2-yl)sulfanyl]-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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